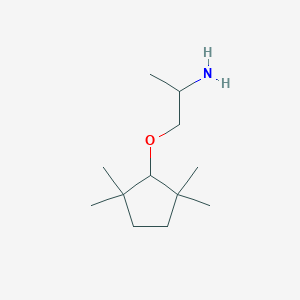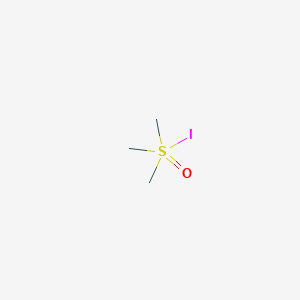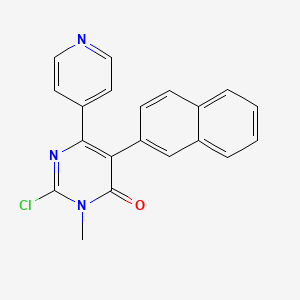
4-(Methoxymethoxy)-1,1'-biphenyl
概要
説明
4-(Methoxymethoxy)-1,1'-biphenyl is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxymethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-1,1'-biphenyl typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate halogenated biphenyl derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium-based catalysts and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4-(Methoxymethoxy)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
科学的研究の応用
4-(Methoxymethoxy)-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on enzyme activity or cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methoxymethoxy)-1,1'-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. In medicinal chemistry, it may inhibit certain enzymes or signaling pathways involved in disease processes .
類似化合物との比較
4-Methoxybiphenyl: Similar in structure but lacks the methoxymethoxy group.
4-Hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethoxy group.
4-Nitrobiphenyl: Contains a nitro group instead of a methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-1,1'-biphenyl is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-(methoxymethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-11-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChIキー |
FCNLJRYAEVWSGD-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8372264.png)


![2-[(4-Methylphenyl)hydrazono]propanoic acid, ethyl ester](/img/structure/B8372291.png)



![2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane](/img/structure/B8372317.png)
![7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8372320.png)


